1-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one
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Overview
Description
1-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to an imidazo[1,5-a]pyrazine ring, which is further connected to a prop-2-en-1-one moiety. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable entity in various fields of research.
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . This reaction is carried out in dichloromethane at room temperature, yielding the desired compound in excellent yields under mild reaction conditions . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
1-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The prop-2-en-1-one moiety allows for addition reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2 . This leads to the activation of caspase-3 and the initiation of cell death via the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
1-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
- 3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
- (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the trifluoromethyl group in these compounds imparts unique electronic properties, making them valuable in various research applications.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-2-8(17)15-3-4-16-7(6-15)5-14-9(16)10(11,12)13/h2,5H,1,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUCTNULUKQNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN2C(=CN=C2C(F)(F)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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